Naphtho(8,1,2-bcd)perylene
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Overview
Description
Imazethapyr is an imidazolinone compound widely used as a selective herbicide. It is primarily applied to control a broad spectrum of weeds in various crops, including soybeans, peanuts, dry and edible beans, peas, and alfalfa . The compound works by inhibiting the enzyme acetohydroxyacid synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imazethapyr involves several steps. One common method starts with the preparation of 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid. This intermediate is then reacted with 2-amino-2,3-dimethylbutyronitrile to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid. The final step involves hydrolyzing the nitrile group to form an amide, followed by cyclization and acidification to yield imazethapyr .
Industrial Production Methods: Industrial production of imazethapyr typically involves the same synthetic route but optimized for large-scale production. This includes the use of specific crystallization modifiers to ensure a stable crystal form of the final product .
Chemical Reactions Analysis
Types of Reactions: Imazethapyr undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the transformation of its amino group into a dithiocarbamate derivative, which can then react with copper(I) perchlorate to form a yellow-colored complex .
Common Reagents and Conditions: Common reagents used in reactions involving imazethapyr include carbon disulfide, pyridine, and copper(I) perchlorate. These reactions typically occur under mild conditions, making them suitable for various analytical applications .
Major Products: The major products formed from these reactions include various derivatives of imazethapyr, such as its dithiocarbamate complex. These derivatives are often used in spectrophotometric methods for the determination of imazethapyr in environmental samples .
Scientific Research Applications
Imazethapyr is extensively used in scientific research, particularly in the fields of agriculture and environmental science. It is commonly used to study the effects of herbicides on non-target plants and soil microorganisms . Additionally, it is used in research focused on improving herbicide formulations to reduce their environmental impact .
Mechanism of Action
Comparison with Similar Compounds
Imazethapyr belongs to the imidazolinone family of herbicides, which also includes compounds like imazapic and imazapyr. Compared to these similar compounds, imazethapyr is noted for its high activity at low application rates and its broad-spectrum weed control . This makes it particularly effective in controlling a wide range of weed species in various crops .
List of Similar Compounds:- Imazapic
- Imazapyr
- Imazamox
Properties
IUPAC Name |
heptacyclo[15.7.1.12,6.03,16.04,13.05,10.021,25]hexacosa-1(24),2(26),3(16),4(13),5(10),6,8,11,14,17,19,21(25),22-tridecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-4-16-10-11-17-12-13-21-19-8-2-5-15-6-3-9-20(24(15)19)22-14-18(7-1)23(16)25(17)26(21)22/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQQSCPDTAIJEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=C(C=C2)C=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172138 |
Source
|
Record name | Naphtho(8,1,2-bcd)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188-89-6 |
Source
|
Record name | Naphtho(8,1,2-bcd)perylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(8,1,2-bcd)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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